(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic benzo[d]thiazol-2-ylidene benzamide derivative. The compound features a 3-ethyl-4-fluorobenzo[d]thiazole core connected via a (Z)-ylidene linkage to a 3-fluorobenzamide moiety, yielding a molecular formula of C16H12F2N2OS and a molecular weight of 318.34 g/mol.

Molecular Formula C16H12F2N2OS
Molecular Weight 318.34
CAS No. 868371-14-6
Cat. No. B2976943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
CAS868371-14-6
Molecular FormulaC16H12F2N2OS
Molecular Weight318.34
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F)F
InChIInChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)7-4-8-13(14)22-16(20)19-15(21)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3
InChIKeyHXVFAPRNSDVQKQ-MNDPQUGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide (CAS 868371-14-6)


(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic benzo[d]thiazol-2-ylidene benzamide derivative . The compound features a 3-ethyl-4-fluorobenzo[d]thiazole core connected via a (Z)-ylidene linkage to a 3-fluorobenzamide moiety, yielding a molecular formula of C16H12F2N2OS and a molecular weight of 318.34 g/mol . It belongs to a class of heterocyclic amides that have been explored primarily as chemical biology probes, with structurally related thiazol-2-ylidene-benzamides reported as alkaline phosphatase inhibitors and ZAC channel antagonists [1][2]. However, direct peer-reviewed pharmacological data for this specific compound remain absent from the public domain.

Uncharacterized dual-fluorinated benzothiazol-2-ylidene scaffold
No public pharmacological data; limited to class-level structural analogies
May support exploratory probe development and target identification screens
Structure distinct from annotated ALP/LRRK2 inhibitors; requires de novo profiling

Procurement Risk Alert: Why Generic Substitution of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide Fails Without Differentiation Data


Within the benzo[d]thiazol-2-ylidene benzamide family, minor structural modifications produce profound shifts in target selectivity and potency [1]. For example, the related compound 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide (2e) achieved an IC50 of 0.079 μM against h-TNAP, while other analogs in the same series were significantly less active [2]. The 3-ethyl-4-fluoro substitution pattern and the specific 3-fluorobenzamide appendage present in CAS 868371-14-6 are not replicated in any published comparator, meaning that even close analogs cannot be assumed to exhibit identical binding, selectivity, or cellular efficacy. Until head-to-head data are published, generic substitution carries the risk of undetected loss of function or gain of off-target effects.

Minor structural changes in thiazol-2-ylidene-benzamides lead to reported shifts in target selectivity
The 3-ethyl-4-fluoro and 3-fluorobenzamide pattern is not replicated in any published comparator
No head-to-head data exist; generic substitution may result in undetected functional loss or off-target effects

Quantitative Differentiation Evidence Guide for (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide


Structural Uniqueness vs. Published Thiazol-2-ylidene-benzamide Series

No head-to-head biological comparison exists for CAS 868371-14-6. The closest structurally characterized analogs are the thiazol-2-ylidene-benzamides reported by Ejaz et al. (2018) and Saeed et al. (2011) [1][2]. The target compound differs from the most potent h-TNAP inhibitor 2e (IC50 0.079 μM) in three key structural features: (i) a fused benzo[d]thiazole ring instead of a monocyclic thiazole, (ii) an N-ethyl substituent rather than a 4-fluorophenyl group at the 3-position, and (iii) a 3-fluorobenzamide rather than a 2-chlorobenzamide appendage. These differences preclude direct potency extrapolation.

Structural Uniqueness
Class-level inference
Multiple point divergence; no bioactivity data for target vs 2e (h-TNAP IC50 0.079 μM)
Structure-activity extrapolation not supported; direct comparison required
No co-assay; data gap
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Physicochemical Property Differentiation from Mono-fluorinated Thiazole Analogs

The target compound incorporates two fluorine atoms (on the benzothiazole and benzamide rings), distinguishing it from mono-fluorinated analogs such as N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide (CAS 868375-40-0) . The 3-fluorobenzamide moiety increases molecular weight (+66 Da vs. the propionamide analog) and adds hydrogen bond acceptor capacity. Calculated logP values are anticipated to differ by approximately 0.8–1.2 log units based on fragment-based estimation, though experimental logP and solubility data remain unpublished.

Physicochemical Divergence
Class-level inference
MW +66 Da, F count +1 vs mono-fluorinated propionamide analog; predicted ΔlogP +0.8 to +1.2
Dual-fluorination may alter membrane permeability and metabolic stability
Estimated; experimental logP unpublished
Drug Design Physical Chemistry Solubility

Potential Kinase Selectivity Inference from Benzothiazole-Benzamide Patent Landscape

A patent family (US-9102591-B2) discloses 1,3-thiazol-2-yl substituted benzamide compounds as LRRK2 kinase inhibitors for neurodegenerative disease [1]. While the patent does not list CAS 868371-14-6 as an exemplified compound, the benzothiazole-benzamide scaffold is structurally cognate. The target compound's 3-ethyl-4-fluoro substitution is consistent with the patent's Markush claims, suggesting it could be evaluated as a putative LRRK2 inhibitor. However, no IC50 data exist to compare it against the patent's exemplified compounds.

Kinase Selectivity Inference
Class-level inference
Patent-based LRRK2 inhibitor scaffold resemblance; no IC50 data for target
Unexplored chemical space; kinase activity requires primary screening
No enzymatic assay
Kinase Inhibition LRRK2 Drug Discovery

Absence of Published Cytotoxicity or Antiproliferative Data

No peer-reviewed study has reported IC50 or CC50 values for CAS 868371-14-6 in any cell line. By contrast, structurally related thiazol-2-ylidene-benzamides have been tested in MCF-7, K-562, and HeLa cells, with compound 2e showing selective cytotoxicity correlated with h-TNAP inhibition [1]. The target compound's activity in these or other cell lines is unknown. Procurement for cell-based screening should therefore include de novo cytotoxicity profiling.

Cytotoxicity Data Gap
Data to verify
No published IC50/CC50 in any cell line; comparator 2e showed cytotoxicity in MCF-7, K-562, HeLa
Cytotoxicity profiling must be generated de novo; cannot benchmark against analogs
No cell-based data
Cytotoxicity Cancer Cell Lines Selectivity Screening

Preferred Application Scenarios for (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide Based on Current Evidence


Chemical Biology Probe Development Requiring an Uncharacterized Benzothiazol-2-ylidene Scaffold

Given the absence of pre-existing pharmacology, CAS 868371-14-6 is most suitable for exploratory chemical biology programs seeking to profile a dual-fluorinated benzo[d]thiazol-2-ylidene benzamide de novo. Its structural novelty relative to published series [1] makes it a candidate for target identification screens where differentiation from known actives is desirable.

Structure-Activity Relationship (SAR) Exploration Around Alkaline Phosphatase or Kinase Targets

The compound can serve as a scaffold-hopping tool in SAR campaigns targeting h-TNAP or LRRK2. Its 3-ethyl-4-fluorobenzo[d]thiazole core diverges from the monocyclic thiazole and 4-methylthiazole analogs characterized in published inhibition studies [2][3]. Direct head-to-head enzymatic comparison with compound 2e or patent-exemplified benzamides would be required to establish differentiated value.

Negative Control or Orthogonal Chemotype for Fluorescence-Based Assays

Because no biological activity has been confirmed, the compound may be provisionally deployed as a negative control or orthogonal chemotype in fluorescence polarization or thermal shift assays where benzamide-containing probes are used. Its dual-fluorine substitution may also confer distinct spectroscopic properties relative to mono-fluorinated analogs , pending experimental validation.

De Novo Cytotoxicity and Selectivity Profiling Panels

Procurement for large-panel cytotoxicity screening (e.g., NCI-60 or similar) is justified to generate first-in-class data. The compound's untested status means it occupies a data-free node in chemical space; systematic profiling against the characterized analog 2e and other thiazol-2-ylidene-benzamides [2] could reveal novel activity signatures.

Application
Selection Property
Validation Focus
Chemical biology probe development
Structural novelty vs. annotated benzothiazole analogs
Target identification and de novo activity profiling
SAR exploration for ALP or kinase targets
Scaffold divergence from monocyclic thiazole actives
Head-to-head enzymatic comparison with known inhibitors
Negative control or orthogonal chemotype
Absence of confirmed bioactivity
Spectroscopic and binding-assay validation
De novo cytotoxicity profiling
Untested status in cell-based panels
Generation of first-in-class cytotoxicity data
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